Cas no 85551-10-6 (rac 12-Oxophytodienoic Acid)

rac 12-Oxophytodienoic Acid structure
rac 12-Oxophytodienoic Acid structure
Product Name:rac 12-Oxophytodienoic Acid
Numéro CAS:85551-10-6
Le MF:C18H28O3
Mégawatts:292.413125991821
CID:990636
Update Time:2024-10-26

rac 12-Oxophytodienoic Acid Propriétés chimiques et physiques

Nom et identifiant

    • rac 12-Oxophytodienoic Acid
    • 12-oxo Phytodienoic Acid
    • 8-[(3S,4S)-4α-[(Z)-2-Pentenyl]-5-oxo-1-cyclopentene-3α-yl]octanoic acid
    • rac 12-Oxophytodieno
    • (1S,5S)-4-Oxo-5-(2Z)-2-penten-1-yl-2-cyclopentene-1-octanoic acid (ACI)
    • 2-Cyclopentene-1-octanoic acid, 4-oxo-5-(2-pentenyl)-, [1S-[1α,5α(Z)]]- (ZCI)
    • 2-Cyclopentene-1-octanoic acid, 4-oxo-5-(2Z)-2-pentenyl-, (1S,5S)- (9CI)
    • (9S,13S)-12-Oxophytodienoic acid
    • (9S,13S,15Z)-12-Oxo-10,15-phytodienoic acid
    • 12-Oxo-10,15(Z)-phytodienoic acid
    • 12-oxo-PDA
    • 12-Oxo-phytodienoic acid
    • cis-(+)-12-Oxophytodienoic acid
    • cis-(+)-OPDA
    • OPDA
    • OPDA (12-oxophytodienoic acid)
    • Oxo-phytodienoic acid
    • Piscine à noyau: 1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1
    • La clé Inchi: PMTMAFAPLCGXGK-JMTMCXQRSA-N
    • Sourire: C([C@H]1C=CC(=O)[C@H]1C/C=C\CC)CCCCCCC(=O)O

rac 12-Oxophytodienoic Acid PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
O870200-25mg
rac 12-Oxophytodienoic Acid
85551-10-6
25mg
$ 27000.00 2023-09-06
Larodan
13-1821-39-100ug
12-Oxo-10,15(Z)-phytodienoic acid
85551-10-6 >98%
100ug
€177.00 2023-09-19
Larodan
13-1821-40-5x100ug
12-Oxo-10,15(Z)-phytodienoic acid
85551-10-6 >98%
5.1005x100ug
€<\/span><\/bdi><\/span><\/span>460.00 2023-04-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P912849-1mg
12-oxo Phytodienoic Acid
85551-10-6 98%
1mg
¥5,770.00 2022-01-14
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68018-1mg
12-oxo Phytodienoic Acid
85551-10-6 98%
1mg
¥8805.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68018-100ug
12-oxo Phytodienoic Acid
85551-10-6 98%
100ug
¥1184.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68018-500ug
12-oxo Phytodienoic Acid
85551-10-6 98%
500ug
¥5144.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P935439-1mg
12-oxo Phytodienoic Acid
85551-10-6
1mg
¥5,770.00 2022-09-28
Larodan
13-1821-40-5.1005x100ug
12-Oxo-10,15(Z)-phytodienoic acid
85551-10-6 >98%
5.1005x100ug
€460.00 2023-09-19
1PlusChem
1P00G3SY-1mg
8-[(3S,4S)-4α-[(Z)-2-Pentenyl]-5-oxo-1-cyclopentene-3α-yl]octanoic acid
85551-10-6 ≥95%
1mg
$266.00 2024-04-21

rac 12-Oxophytodienoic Acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Allene oxide cyclase ,  Allene oxide synthase Solvents: Water ;  15 min, pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Référence
The allene oxide cyclase family of Arabidopsis thaliana - localization and cyclization
Schaller, Florian; et al, FEBS Journal, 2008, 275(10), 2428-2441

Méthode de production 2

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride
1.2 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone
Référence
Controlled syntheses of 12-oxo-PDA and its 13-epimer
Kobayashi, Yuichi; et al, Tetrahedron Letters, 2002, 43(24), 4361-4364

Méthode de production 3

Conditions de réaction
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
Référence
A new synthesis route to enantiomerically pure jasmonoids
Ernst, Martin; et al, Angewandte Chemie, 2002, 41(21), 4054-4056

Méthode de production 4

Conditions de réaction
1.1 Reagents: Ethylaluminum dichloride ,  (2E)-2-Butenedinitrile Solvents: 1,2-Dichloroethane
Référence
Cycloalkenone synthesis via Lewis acid-catalyzed retro Diels-Alder reactions of norbornene derivatives: synthesis of 12-oxophytodienoic acid (12-oxoPDA)
Grieco, Paul A.; et al, Journal of Organic Chemistry, 1989, 54(26), 6008-10

Méthode de production 5

Conditions de réaction
1.1 Catalysts: Allene oxide cyclase ,  Allene oxide synthase Solvents: Water ;  15 min, pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Référence
The allene oxide cyclase family of Arabidopsis thaliana - localization and cyclization
Schaller, Florian; et al, FEBS Journal, 2008, 275(10), 2428-2441

Méthode de production 6

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  40 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  20 min, -78 °C; 1 h, rt
1.4 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 1 h, rt; rt → -78 °C
1.5 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; 12 h, rt
1.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C; 55 °C → rt
2.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, 0 °C
2.2 Reagents: Isopropanol
Référence
Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA
Nonaka, Hisato; et al, Organic & Biomolecular Chemistry, 2010, 8(22), 5212-5223

Méthode de production 7

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 55 °C
2.1 Solvents: Acetone ;  1 h, 0 °C
Référence
Cyclopentanoids from cyclopentadiene: Synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid
Nokami, Junzo; et al, Natural Product Communications, 2013, 8(7), 919-923

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Dimethylformamide ,  Tetrahydrofuran
1.2 -
2.1 Reagents: Tetrabutylammonium fluoride
2.2 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone
Référence
Controlled syntheses of 12-oxo-PDA and its 13-epimer
Kobayashi, Yuichi; et al, Tetrahedron Letters, 2002, 43(24), 4361-4364

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
Référence
A new synthesis route to enantiomerically pure jasmonoids
Ernst, Martin; et al, Angewandte Chemie, 2002, 41(21), 4054-4056

Méthode de production 10

Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Cuprous cyanide Solvents: Tetrahydropyran ;  110 °C; 20 min, -18 °C
1.2 Solvents: Tetrahydrofuran ;  -18 °C; 3 h, -18 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 55 °C
3.1 Solvents: Acetone ;  1 h, 0 °C
Référence
Cyclopentanoids from cyclopentadiene: Synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid
Nokami, Junzo; et al, Natural Product Communications, 2013, 8(7), 919-923

Méthode de production 11

Conditions de réaction
1.1 Reagents: Polyoxyethylene sorbitan monolaurate Catalysts: Allene oxide synthase Solvents: 2,2,4-Trimethylpentane ,  Water ;  pH 8
Référence
Segmented Flow Processes to Overcome Hurdles of Whole-Cell Biocatalysis in the Presence of Organic Solvents
Adebar, Niklas; et al, Angewandte Chemie, 2021, 60(29), 15863-15869

Méthode de production 12

Conditions de réaction
1.1 Solvents: Acetone ;  1 h, 0 °C
Référence
Cyclopentanoids from cyclopentadiene: Synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid
Nokami, Junzo; et al, Natural Product Communications, 2013, 8(7), 919-923

Méthode de production 13

Conditions de réaction
1.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Isopropanol
Référence
Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA
Nonaka, Hisato; et al, Organic & Biomolecular Chemistry, 2010, 8(22), 5212-5223

Méthode de production 14

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
1.3 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  30 min, 0 °C
1.4 Solvents: Isopropanol ;  rt
Référence
Efficient Total Synthesis of 12-oxo-PDA and OPC-8:0
Ainai, Takayuki; et al, Journal of Organic Chemistry, 2003, 68(20), 7825-7832

Méthode de production 15

Conditions de réaction
1.1 Catalysts: Allene oxide cyclase ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Référence
Efficient synthesis of (+)-cis-12-Oxo-phytodienoic acid by an in vitro enzymatic reaction
Kajiwara, Akiyuki; et al, Bioscience, 2012, 76(12), 2325-2328

Méthode de production 16

Conditions de réaction
Référence
UHPLC-MS/MS based target profiling of stress-induced phytohormones
Flokova, Kristyna; et al, Phytochemistry (Elsevier), 2014, 105, 147-157

Méthode de production 17

Conditions de réaction
1.1 Catalysts: Lipoperoxidase (general) Solvents: Ethanol ,  Water ;  pH 9, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Reagents: Polyoxyethylene sorbitan monolaurate Catalysts: Allene oxide synthase Solvents: 2,2,4-Trimethylpentane ,  Water ;  pH 8
Référence
Segmented Flow Processes to Overcome Hurdles of Whole-Cell Biocatalysis in the Presence of Organic Solvents
Adebar, Niklas; et al, Angewandte Chemie, 2021, 60(29), 15863-15869

Méthode de production 18

Conditions de réaction
1.1 Catalysts: Allene oxide cyclase
Référence
Comparative transcriptome analysis reveals distinct gene expression profiles in Brachypodium distachyon infected by two fungal pathogens
Zhu, Gengrui; et al, BMC Plant Biology, 2021, 21(1),

Méthode de production 19

Conditions de réaction
1.1 Catalysts: Allene oxide synthase Solvents: Water ;  15 min, pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Preparative enzymatic solid phase synthesis of cis(+)-12-oxo-phytodienoic acid - physical interaction of AOS and AOC is not necessary
Zerbe, Philipp; et al, Phytochemistry (Elsevier), 2007, 68(2), 229-236

Méthode de production 20

Conditions de réaction
1.1 Solvents: Acetone
2.1 Reagents: Ethylaluminum dichloride ,  (2E)-2-Butenedinitrile Solvents: 1,2-Dichloroethane
Référence
Cycloalkenone synthesis via Lewis acid-catalyzed retro Diels-Alder reactions of norbornene derivatives: synthesis of 12-oxophytodienoic acid (12-oxoPDA)
Grieco, Paul A.; et al, Journal of Organic Chemistry, 1989, 54(26), 6008-10

Méthode de production 21

Conditions de réaction
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 40 min, rt
1.2 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Hexane ,  Water
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, 0 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C
2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
2.3 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  30 min, 0 °C
2.4 Solvents: Isopropanol ;  rt
Référence
Efficient Total Synthesis of 12-oxo-PDA and OPC-8:0
Ainai, Takayuki; et al, Journal of Organic Chemistry, 2003, 68(20), 7825-7832

Méthode de production 22

Conditions de réaction
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Methanol
2.1 Solvents: Acetone
3.1 Reagents: Ethylaluminum dichloride ,  (2E)-2-Butenedinitrile Solvents: 1,2-Dichloroethane
Référence
Cycloalkenone synthesis via Lewis acid-catalyzed retro Diels-Alder reactions of norbornene derivatives: synthesis of 12-oxophytodienoic acid (12-oxoPDA)
Grieco, Paul A.; et al, Journal of Organic Chemistry, 1989, 54(26), 6008-10

Méthode de production 23

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  cooled; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Imidazole Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  40 min, -78 °C
2.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ;  20 min, -78 °C; 1 h, rt
2.4 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 1 h, rt; rt → -78 °C
2.5 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; 12 h, rt
2.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C; 55 °C → rt
3.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, 0 °C
3.2 Reagents: Isopropanol
Référence
Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA
Nonaka, Hisato; et al, Organic & Biomolecular Chemistry, 2010, 8(22), 5212-5223

Méthode de production 24

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  1 h, -78 °C
1.2 Solvents: Methanol ;  10 min, -78 °C
1.3 Reagents: Sodium fluoride Solvents: Tetrahydrofuran ,  Water ;  30 min, -78 °C
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 40 min, rt
2.2 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, rt
2.3 Reagents: Ammonium chloride Solvents: Hexane ,  Water
2.4 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, 0 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C
3.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
3.3 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  30 min, 0 °C
3.4 Solvents: Isopropanol ;  rt
Référence
Efficient Total Synthesis of 12-oxo-PDA and OPC-8:0
Ainai, Takayuki; et al, Journal of Organic Chemistry, 2003, 68(20), 7825-7832

Méthode de production 25

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Dimethylformamide ,  Tetrahydrofuran
2.2 -
3.1 Reagents: Tetrabutylammonium fluoride
3.2 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone
Référence
Controlled syntheses of 12-oxo-PDA and its 13-epimer
Kobayashi, Yuichi; et al, Tetrahedron Letters, 2002, 43(24), 4361-4364

rac 12-Oxophytodienoic Acid Raw materials

rac 12-Oxophytodienoic Acid Preparation Products

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